n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

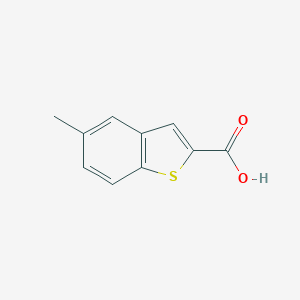

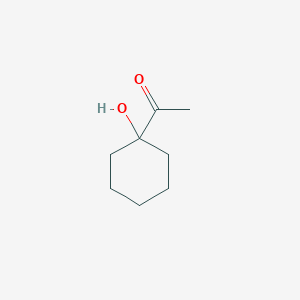

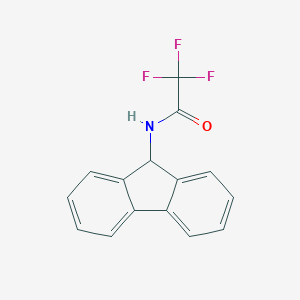

N-(9H-Fluoren-9-yl)-2,2,2-trifluoroacetamide, also known as Fmoc-Cl, is a commonly used reagent in organic chemistry for the protection of amino acids during peptide synthesis. Fmoc-Cl is a white crystalline compound that is soluble in organic solvents such as dichloromethane and dimethylformamide.

Mechanism of Action

N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide reacts with the amino group of an amino acid to form an amide bond, protecting the amino group from further reactions. This allows for the selective synthesis of peptides, as only the unprotected amino groups will react with other reagents.

Biochemical and Physiological Effects:

n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide has no known biochemical or physiological effects, as it is used solely as a reagent in organic chemistry.

Advantages and Limitations for Lab Experiments

One advantage of using n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in peptide synthesis is its ability to selectively protect amino groups, allowing for the synthesis of complex peptides with high yields. However, n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is a toxic and irritant compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents used in peptide synthesis.

Future Directions

Future research in the field of peptide synthesis may focus on the development of more efficient and cost-effective methods for protecting amino groups. Additionally, there may be potential applications for n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in other areas of organic chemistry, such as the synthesis of new materials and polymers.

Synthesis Methods

N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide can be synthesized through a reaction between 9-fluorenone and trifluoroacetic anhydride in the presence of a Lewis acid catalyst. This reaction results in the formation of N-(9H-fluoren-9-yl)trifluoroacetamide, which is then treated with thionyl chloride to yield n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide.

Scientific Research Applications

N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is widely used in the field of peptide synthesis, as it allows for the selective protection of amino groups in peptides. This reagent is used to create peptide bonds between amino acids, which are the building blocks of proteins. n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is also used in the synthesis of other bioactive compounds, such as nucleosides and carbohydrates.

properties

CAS RN |

1493-54-5 |

|---|---|

Product Name |

n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide |

Molecular Formula |

C15H10F3NO |

Molecular Weight |

277.24 g/mol |

IUPAC Name |

N-(9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C15H10F3NO/c16-15(17,18)14(20)19-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,19,20) |

InChI Key |

AGVIFRIDPJTZJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.